molecular formula C22H26N2O6 B2768901 3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide CAS No. 954067-17-5

3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide

Cat. No.: B2768901
CAS No.: 954067-17-5
M. Wt: 414.458
InChI Key: RHOTYJSSPDKIIL-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide is a synthetic small molecule characterized by a 3,4,5-trimethoxy-substituted benzamide core linked to a 2-phenylmorpholinoethyl-oxo moiety. The trimethoxybenzamide scaffold is known for its pharmacological versatility, including roles as a protease inhibitor, receptor agonist/antagonist, and modulator of membrane transporters like P-glycoprotein (P-gp) . The morpholino group enhances solubility and may influence binding to central nervous system (CNS) targets due to its moderate lipophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-27-17-11-16(12-18(28-2)21(17)29-3)22(26)23-13-20(25)24-9-10-30-19(14-24)15-7-5-4-6-8-15/h4-8,11-12,19H,9-10,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOTYJSSPDKIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the benzamide.

  • Introduction of the Morpholino Group: : The next step involves the introduction of the morpholino group. This can be achieved by reacting the benzamide intermediate with 2-phenylmorpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Final Coupling: : The final step involves the coupling of the morpholino-substituted benzamide with an appropriate electrophile to introduce the 2-oxoethyl group. This can be achieved using reagents such as ethyl chloroformate or similar electrophilic reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target Notable Activity/Data Reference
Target Compound 3,4,5-Trimethoxybenzamide 2-Phenylmorpholinoethyl-oxo Unknown (hypothesized CNS) Structural similarity to P-gp inhibitors -
VUF15485 3,4,5-Trimethoxybenzamide 1-Methylpyrrolidine, fluorophenylallyl Radiolabeled receptor High affinity, metabolic stability
JNJ-63533054 Benzamide 3-Chloro, phenylethylamino GPR139 nM affinity, agonist activity
PBX2 3,4,5-Trimethoxybenzamide Benzo-pyrrolo-oxazinone GPER/ER Dual antagonist
Rip-B Benzamide 3,4-Dimethoxyphenethyl P-gp IC₅₀ 1.4–20 µM

Key Findings and Structure-Activity Relationships (SAR)

Trimethoxy Substitution : The 3,4,5-trimethoxybenzamide core is critical for interactions with hydrophobic binding pockets (e.g., P-gp), but excessive lipophilicity may limit solubility .

Morpholino vs. Heterocycles: Morpholino groups balance solubility and target engagement, whereas pyrrolidine or piperidine derivatives (e.g., VUF15485) may enhance CNS penetration .

Electron-Withdrawing Groups : Chloro substituents (e.g., JNJ-63533054) correlate with high receptor affinity, suggesting electronic effects modulate binding kinetics .

Side Chain Complexity : Bulky substituents (e.g., PBX2) favor antagonism, while simpler chains (e.g., target compound) may improve pharmacokinetics .

Biological Activity

3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C19H24N2O4\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_4

This structure features a trimethoxybenzene moiety linked to a morpholine derivative, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections summarize key findings from recent studies.

Cytotoxicity and Antitumor Activity

Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. Notably:

  • MCF-7 (Breast Cancer) : The compound demonstrated IC50 values in the micromolar range, indicating potent antiproliferative activity. Flow cytometry assays revealed that it induces apoptosis in a dose-dependent manner.
  • HepG-2 (Liver Cancer) : Similar cytotoxic effects were observed with IC50 values comparable to established chemotherapeutic agents.
Cell LineIC50 (µM)Mechanism of Action
MCF-715.63Induction of apoptosis
HepG-220.47Cell cycle arrest in G1 phase
MDA-MB-23118.42Increased p53 expression

The biological activity of the compound is attributed to multiple mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to increased caspase-3 cleavage and p53 expression.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
  • Molecular Interactions : Molecular docking studies suggest strong interactions between the compound and key cellular receptors, enhancing its efficacy as an anticancer agent.

Case Studies

A series of case studies highlight the effectiveness of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant tumor growth inhibition in xenograft models.
  • In Vivo Studies : In vivo assessments showed that the compound significantly reduced tumor size compared to control groups, reinforcing its potential as an effective therapeutic agent.

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